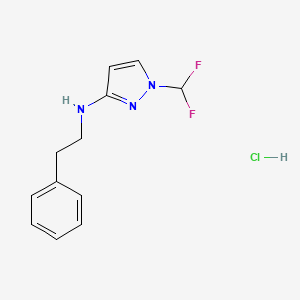![molecular formula C18H21N3O2 B15114975 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B15114975.png)
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the phenyl group: The pyrazole ring is then coupled with a phenyl group through a Suzuki coupling reaction.
Formation of the cyclohexene ring: The phenyl-pyrazole intermediate is then reacted with cyclohexene under catalytic hydrogenation conditions.
Introduction of the carboxamide group: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide
- N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide
- N-{2-hydroxy-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide
Uniqueness
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c22-17(13-19-18(23)15-5-2-1-3-6-15)14-7-9-16(10-8-14)21-12-4-11-20-21/h1-2,4,7-12,15,17,22H,3,5-6,13H2,(H,19,23) |
InChI Key |
ROCGZKQLXBETLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylphenyl)methoxy]oxolane](/img/structure/B15114896.png)
![3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114897.png)
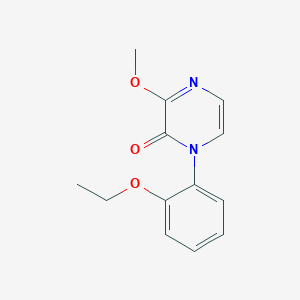
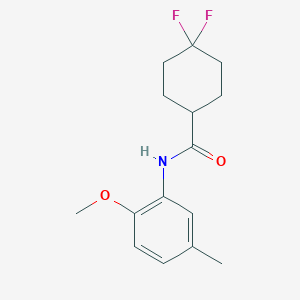
![2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B15114916.png)
![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15114924.png)
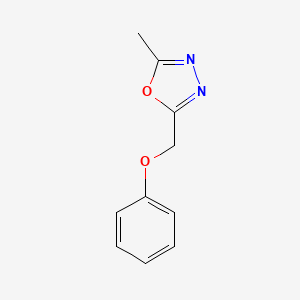
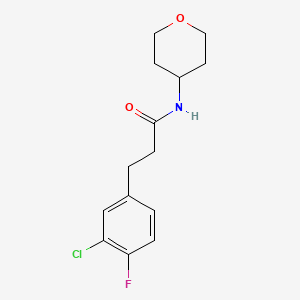
![4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114938.png)
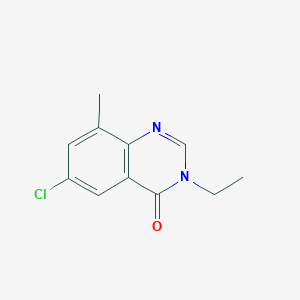
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15114946.png)
![4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114950.png)
![1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114952.png)
